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1-(2-Methoxy-4-

nitrophenyl)ethanone

Cat. No.: B2718341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 1-(2-Methoxy-4-
nitrophenyl)ethanone, a key intermediate in pharmaceutical and organic synthesis. We will

explore two principal methods: the nitration of 2-methoxyacetophenone and the Friedel-Crafts

acylation of 3-nitroanisole. This document outlines the experimental protocols, presents

comparative data, and discusses the advantages and disadvantages of each approach to aid in

methodology selection.

Introduction
1-(2-Methoxy-4-nitrophenyl)ethanone, also known as 2-methoxy-4-nitroacetophenone, is a

valuable building block in the synthesis of various biologically active molecules. The strategic

placement of the methoxy, nitro, and acetyl groups on the aromatic ring makes it a versatile

precursor for further chemical transformations. The selection of an optimal synthetic route is

crucial for efficiency, yield, and scalability in a research and development setting.

Synthesis Methods: A Comparative Overview
The two most common strategies for the synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone
are:
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Method A: Nitration of 2-Methoxyacetophenone. This method involves the electrophilic

aromatic substitution of 2-methoxyacetophenone with a nitrating agent.

Method B: Friedel-Crafts Acylation of 3-Nitroanisole. This approach entails the acylation of 3-

nitroanisole with an acetylating agent in the presence of a Lewis acid catalyst.

The choice between these methods depends on factors such as the availability of starting

materials, desired regioselectivity, and reaction conditions.

Data Presentation
The following tables summarize the key parameters for the two synthesis methods. It is

important to note that while specific yields for the target molecule are not widely reported in the

literature, the data presented here is based on analogous reactions and established principles

of organic chemistry.

Table 1: Comparison of Synthesis Methods
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Parameter
Method A: Nitration of 2-
Methoxyacetophenone

Method B: Friedel-Crafts
Acylation of 3-Nitroanisole

Starting Material 2-Methoxyacetophenone 3-Nitroanisole

Key Reagents Nitric acid, Sulfuric acid
Acetyl chloride, Aluminum

chloride

Reaction Type
Electrophilic Aromatic

Substitution (Nitration)

Electrophilic Aromatic

Substitution (Acylation)

Anticipated Yield Moderate to High Moderate

Key Advantages

Potentially higher

regioselectivity due to directing

groups.

Utilizes a common and

powerful C-C bond-forming

reaction.

Key Disadvantages
Risk of over-nitration or side

reactions.

The nitro group is strongly

deactivating, potentially

requiring harsh reaction

conditions. Stoichiometric

amounts of Lewis acid are

often needed.[1]

Table 2: Spectroscopic Data of Key Compounds

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.masterorganicchemistry.com/2018/05/17/friedel-crafts-alkylation-acylation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2718341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
1H NMR (CDCl3, δ
ppm)

13C NMR (CDCl3, δ
ppm)

IR (cm-1)

1-(2-Methoxy-4-

nitrophenyl)ethanone

2.65 (s, 3H), 3.95 (s,

3H), 7.60 (d, 1H), 7.75

(dd, 1H), 7.90 (d, 1H)

26.5, 56.0, 115.0,

120.0, 128.0, 130.0,

140.0, 155.0, 197.0

~1680 (C=O), ~1520,

~1350 (NO2), ~1250

(C-O)

2-

Methoxyacetophenon

e

2.61 (s, 3H), 3.89 (s,

3H), 6.90-7.00 (m,

2H), 7.40-7.50 (m,

1H), 7.70-7.80 (m, 1H)

31.6, 55.4, 111.4,

120.5, 128.6, 130.2,

133.5, 158.8, 200.1

~1670 (C=O), ~1240

(C-O)

3-Nitroanisole

3.90 (s, 3H), 7.20 (dd,

1H), 7.45 (t, 1H), 7.70

(d, 1H), 7.95 (t, 1H)

55.8, 109.5, 115.0,

121.5, 130.0, 149.0,

159.5

~1525, ~1345 (NO2),

~1260 (C-O)

Note: The spectroscopic data for 1-(2-Methoxy-4-nitrophenyl)ethanone are predicted based

on analogous compounds and general principles of spectroscopy. The data for the starting

materials are from publicly available spectral databases.

Experimental Protocols
Method A: Nitration of 2-Methoxyacetophenone
This protocol is adapted from a similar nitration of a dimethoxyacetophenone derivative.[2]

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a

mixture of concentrated sulfuric acid (20 mL) to 0-5 °C in an ice bath.

Slowly add 2-methoxyacetophenone (5.0 g, 33.3 mmol) to the cooled sulfuric acid while

maintaining the temperature below 10 °C.

Prepare a nitrating mixture by carefully adding concentrated nitric acid (2.5 mL, 59.5 mmol)

to concentrated sulfuric acid (5 mL) in a separate flask, pre-cooled to 0 °C.

Add the nitrating mixture dropwise to the solution of 2-methoxyacetophenone over 30

minutes, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.

Allow the ice to melt, and collect the precipitated solid by vacuum filtration.

Wash the solid with cold water until the washings are neutral to litmus paper.

Recrystallize the crude product from ethanol to afford 1-(2-Methoxy-4-
nitrophenyl)ethanone.

Method B: Friedel-Crafts Acylation of 3-Nitroanisole
This protocol is based on a general procedure for the Friedel-Crafts acylation of anisole.[3] Due

to the deactivating effect of the nitro group, longer reaction times or higher temperatures may

be required.

Procedure:

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux

condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (5.3

g, 40 mmol) and dry dichloromethane (20 mL).

Cool the suspension to 0 °C in an ice bath.

Slowly add acetyl chloride (2.8 mL, 40 mmol) to the stirred suspension.

After the addition is complete, add a solution of 3-nitroanisole (5.0 g, 32.6 mmol) in dry

dichloromethane (10 mL) dropwise over 30 minutes.

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4

hours, or until the reaction is complete as monitored by TLC.

Carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and

concentrated hydrochloric acid (10 mL).

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
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Combine the organic layers and wash with water, saturated sodium bicarbonate solution,

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate) to yield 1-(2-Methoxy-4-nitrophenyl)ethanone.

Reaction Pathways and Logic
The regiochemical outcomes of both synthetic routes are governed by the directing effects of

the substituents on the aromatic ring.

Method A: Nitration of 2-Methoxyacetophenone
In this electrophilic aromatic substitution reaction, the starting material, 2-

methoxyacetophenone, has two substituents: a methoxy group (-OCH3) and an acetyl group (-

COCH3). The methoxy group is a strongly activating ortho-, para-director, while the acetyl

group is a deactivating meta-director. The incoming electrophile, the nitronium ion (NO2+), will

be directed to the positions most activated by the methoxy group and not strongly deactivated

by the acetyl group. The para-position to the methoxy group is the most likely site of nitration

due to less steric hindrance compared to the ortho-position.

2-Methoxyacetophenone Electrophilic Attack
(para to -OCH3)

HNO3, H2SO4 Sigma_Complex

Resonance Stabilized
Intermediate DeprotonationLoss of H+ 1-(2-Methoxy-4-nitrophenyl)ethanoneFinal Product

Click to download full resolution via product page

Caption: Nitration of 2-Methoxyacetophenone Pathway.

Method B: Friedel-Crafts Acylation of 3-Nitroanisole
In this case, the starting material is 3-nitroanisole, which contains a methoxy group (-OCH3)

and a nitro group (-NO2). The methoxy group is an ortho-, para-director, while the nitro group is

a strong deactivating meta-director. The incoming electrophile, the acylium ion (CH3CO+), will
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preferentially add to the positions activated by the methoxy group. The positions ortho and para

to the methoxy group are C2, C4, and C6. The nitro group at C3 deactivates the adjacent C2

and C4 positions. Therefore, acylation is most likely to occur at the C6 position (ortho to the

methoxy group and meta to the nitro group), which is sterically accessible and electronically

favorable.

3-Nitroanisole Electrophilic Attack
(ortho to -OCH3)

CH3COCl, AlCl3 Sigma_Complex

Resonance Stabilized
Intermediate DeprotonationLoss of H+ 1-(2-Methoxy-4-nitrophenyl)ethanoneFinal Product

Click to download full resolution via product page

Caption: Friedel-Crafts Acylation of 3-Nitroanisole Pathway.

Conclusion
Both the nitration of 2-methoxyacetophenone and the Friedel-Crafts acylation of 3-nitroanisole

represent viable synthetic routes to 1-(2-Methoxy-4-nitrophenyl)ethanone.

Method A (Nitration) is likely to be the more straightforward approach, given the strong

directing effect of the methoxy group leading to potentially higher regioselectivity and yield.

However, careful control of reaction conditions is necessary to avoid side products.

Method B (Friedel-Crafts Acylation) is a classic and powerful method for forming the carbon-

carbon bond of the acetyl group. The primary challenge is the deactivating nature of the nitro

group on the starting material, which may necessitate more forcing conditions and could lead

to lower yields.

The ultimate choice of method will depend on the specific requirements of the synthesis,

including the availability and cost of starting materials, desired scale, and the purification

capabilities at hand. For laboratory-scale synthesis where regioselectivity is a primary concern,

the nitration of 2-methoxyacetophenone may be the preferred route. For larger-scale

production, a thorough optimization of the Friedel-Crafts acylation of the more readily available

3-nitroanisole might be economically advantageous.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b2718341?utm_src=pdf-custom-synthesis
https://www.masterorganicchemistry.com/2018/05/17/friedel-crafts-alkylation-acylation/
https://www.chemicalbook.com/synthesis/1-4-5-dimethoxy-2-nitro-phenyl-ethanone.htm
https://www.chemicalbook.com/synthesis/1-4-5-dimethoxy-2-nitro-phenyl-ethanone.htm
https://odp.library.tamu.edu/chemistry/chapter/friedel-crafts-acylation-of-anisole/
https://odp.library.tamu.edu/chemistry/chapter/friedel-crafts-acylation-of-anisole/
https://www.benchchem.com/product/b2718341#comparing-synthesis-methods-for-1-2-methoxy-4-nitrophenyl-ethanone
https://www.benchchem.com/product/b2718341#comparing-synthesis-methods-for-1-2-methoxy-4-nitrophenyl-ethanone
https://www.benchchem.com/product/b2718341#comparing-synthesis-methods-for-1-2-methoxy-4-nitrophenyl-ethanone
https://www.benchchem.com/product/b2718341#comparing-synthesis-methods-for-1-2-methoxy-4-nitrophenyl-ethanone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2718341?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2718341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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